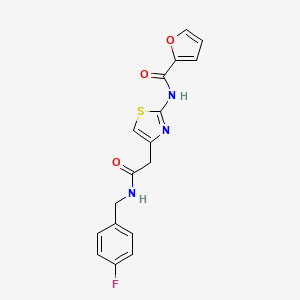

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-12-5-3-11(4-6-12)9-19-15(22)8-13-10-25-17(20-13)21-16(23)14-2-1-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSXIPTWDOERHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C21H20FN3O4S

- Molecular Weight: 429.5 g/mol

- CAS Number: 1005308-17-7

The structure features a thiazole ring, an amide group, and a fluorobenzyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit key enzymes involved in cellular processes, such as:

- Enzyme Inhibition: The compound is believed to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells .

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially disrupting bacterial cell wall synthesis by targeting enzymes involved in this process .

Antitumor Activity

Research has demonstrated that this compound shows significant antitumor activity:

- In Vitro Studies: In cell line assays, the compound demonstrated IC50 values indicating potent inhibition of tumor cell proliferation. For instance, it showed an IC50 of 1.30 μM against HepG2 liver cancer cells, outperforming standard treatments like SAHA .

- In Vivo Efficacy: In xenograft models, the compound exhibited tumor growth inhibition rates comparable to established HDAC inhibitors, suggesting its potential as a therapeutic agent .

Antimicrobial Properties

The compound has been investigated for its antibacterial effects:

- Activity Against Bacteria: It demonstrated efficacy against various bacterial strains, with mechanisms involving disruption of DNA gyrase activity, which is crucial for bacterial replication. The compound's structural components allow it to bind effectively to target enzymes .

Data Summary

| Biological Activity | IC50 Value | Target | Reference |

|---|---|---|---|

| Antitumor (HepG2 cells) | 1.30 μM | HDACs | |

| Antibacterial | Varies | DNA gyrase | |

| Enzyme Inhibition | Not specified | Histone deacetylases |

Case Studies

- Case Study on Antitumor Effects:

- Case Study on Antimicrobial Activity:

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown effectiveness in inhibiting the growth of certain bacterial strains, indicating potential applications in treating infections.

- Mechanism of Action : The thiazole ring and the fluorophenyl group likely facilitate binding to specific biological macromolecules, influencing pathways related to cell growth and survival. This may include the selective inhibition of histone deacetylases (HDACs), which are crucial in cancer progression.

Case Studies

- Anticancer Studies : A study conducted on various cancer cell lines showed that N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.

- Antimicrobial Testing : In another study, the compound exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition at relatively low concentrations.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Hantzsch Thiazole Synthesis : This method involves the reaction of substituted thioureas with α-halo ketones in the presence of solvents like ethanol.

- Optimization Techniques : Industrial production methods may utilize continuous flow reactors and high-throughput screening to enhance yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in substituents on the benzyl group, heterocyclic cores, or linker regions. These modifications influence pharmacological profiles, target selectivity, and physicochemical properties. Below is a detailed comparison:

Structural Features and Molecular Properties

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : Fluorine and thiophene (CAS 923202-54-4) increase logP, enhancing blood-brain barrier penetration but risking hepatotoxicity .

- Solubility : Methoxy groups (CAS 921866-06-0) improve water solubility via hydrogen bonding .

- Metabolic Stability : Nitro groups (CAS 921521-33-7) may lead to reactive metabolites, whereas fluorobenzyl groups resist oxidative degradation .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide and structurally related thiazole derivatives?

- Methodology : The synthesis typically involves condensation reactions between thiol-containing intermediates (e.g., imidazole- or thiazole-thiols) and chloroacetamide derivatives under basic conditions. For example, potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or THF facilitates nucleophilic substitution. Reaction optimization includes controlling stoichiometry (1:1 molar ratio of thiol to chloroacetamide), temperature (room temperature to reflux), and purification via recrystallization or column chromatography .

- Example : In -chloro-N-(thiazol-2-yl)acetamide reacts with a substituted imidazole-thiol using K₂CO₃ to yield a thiazole-acetamide derivative.

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound?

- Methodology :

- ¹H-NMR : Key signals include δ 11.86 ppm (thiazole NH), δ 4.41 ppm (aniline NH), and aromatic protons (δ 6.67–8.67 ppm) .

- IR : Peaks at ~1714 cm⁻¹ (amide C=O) and ~1604 cm⁻¹ (aromatic C=C) confirm functional groups .

- MS : Molecular ion [M]⁺ at m/z 446.30 aligns with calculated molecular weight .

- Data Interpretation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or stereochemical complexity requiring further analysis (e.g., 2D NMR or X-ray crystallography) .

Q. What computational parameters are critical for predicting physicochemical properties?

- Key Parameters :

| Property | Value | Relevance |

|---|---|---|

| Hydrogen bond donors | 1 | Solubility, membrane permeability |

| XLogP | ~2.6 | Lipophilicity, bioavailability |

| Topological PSA | 87.5 Ų | Blood-brain barrier penetration |

- Tools : Software like Molinspiration or ACD/Labs calculates these properties from molecular structure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in thiazole-carboxamide derivatives?

- Methodology :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the benzyl moiety enhances metabolic stability and target affinity. For instance, 4-fluorobenzyl groups improve COX-2 inhibition in .

- Scaffold Hybridization : Hybridizing thiazole with coumarin () or furan ( ) scaffolds modulates α-glucosidase or kinase inhibitory activity .

- Validation : Use in vitro assays (e.g., enzyme inhibition) and molecular docking to correlate structural features with activity .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?

- Case Study : Discrepancies in α-glucosidase inhibition ( vs. ) may arise from assay conditions (pH, substrate concentration) or compound purity.

- Resolution Steps :

Replicate assays under standardized protocols (e.g., fixed pH 6.8, 37°C).

Validate purity via HPLC (>95%) and characterize degradation products.

Perform molecular dynamics simulations to assess binding mode variations .

Q. How can molecular modeling predict interactions with therapeutic targets like cyclooxygenase (COX) or α-glucosidase?

- Workflow :

Docking : Use AutoDock Vina to dock the compound into COX-2 (PDB: 5KIR) or α-glucosidase (PDB: 3W37) active sites.

Binding Affinity : Trifluoromethyl groups (as in ) increase hydrophobic interactions, improving binding scores .

MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns to identify key residues (e.g., Arg120 in COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.